molecular formula C15H12BrClF3NO2 B2834095 4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol CAS No. 329778-52-1

4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol

Cat. No. B2834095
CAS RN: 329778-52-1
M. Wt: 410.62
InChI Key: IFNFOUUELVNHFH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various substituents on the benzene ring. For example, the bromo and chloro groups are typically good leaving groups, while the trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the bromo and chloro groups could increase its molecular weight .

Scientific Research Applications

Environmental Impact and Origin Study

Research by Führer and Ballschmiter (1998) investigated halogenated methoxybenzenes (anisoles) in the marine troposphere, identifying patterns of bromo- and chloroanisoles. This study highlights the environmental presence and potential biogenic versus anthropogenic origins of related halogenated compounds, suggesting their significance in environmental chemistry and atmospheric studies (Führer & Ballschmiter, 1998).

Synthetic Chemistry Applications

Kiehlmann and Lauener (1989) synthesized and analyzed bromination products of phloroglucinol and its methyl ethers, contributing to the field of synthetic organic chemistry. This research provides insights into methodologies for halogenation and the synthesis of complex organic compounds, which could be relevant for the synthesis of compounds with specific halogen configurations (Kiehlmann & Lauener, 1989).

Photophysical Studies

Yang et al. (2004) explored the photochemical behavior of trans-4-(N-arylamino)stilbenes, focusing on the impact of substituents on photoinduced intramolecular charge transfer. This research indicates the potential for investigating the photophysical properties of similar compounds, which could be important for applications in materials science, including the development of photonic and electronic materials (Yang et al., 2004).

Electrochemical Studies

Peverly et al. (2014) examined the electrochemical reduction of methyl triclosan, a structurally related compound, highlighting the potential for electrochemical studies to understand the reactivity and transformation of halogenated compounds under various conditions. This could be applicable to environmental remediation or the study of degradation pathways of similar compounds (Peverly et al., 2014).

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and safety profile of this compound. This could include experimental studies to determine its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

4-bromo-2-[[5-chloro-2-(trifluoromethyl)anilino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF3NO2/c1-23-13-5-9(16)4-8(14(13)22)7-21-12-6-10(17)2-3-11(12)15(18,19)20/h2-6,21-22H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNFOUUELVNHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=C(C=CC(=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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